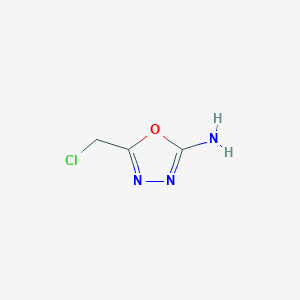
2-azidoethyl acetate
Vue d'ensemble
Description
2-Azidoethyl acetate (2-AA) is an organic compound with the molecular formula C4H7NO3. It is a colorless liquid and is used as a reagent in various chemical processes. 2-AA is a versatile compound and has been used in a variety of applications, including in the synthesis of pharmaceuticals and in the development of new materials. It is also used in the study of biochemical and physiological processes, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
Thermal Decomposition Studies
A study investigated the thermal decomposition of 2-azidoethyl acetate through matrix isolation infrared spectroscopy and ultraviolet photoelectron spectroscopy. This research provides insights into the decomposition mechanisms of 2-azidoethyl acetate, proposing a concerted mechanism similar to azidoacetic acid, crucial for understanding its stability and reactivity under various conditions (Hooper et al., 2002).
Application in Drug Delivery Systems
Another significant application of 2-azidoethyl acetate is in the field of drug delivery. Research on cellulose acetate electrospun fibers, which are utilized in medical applications such as drug delivery systems, demonstrates the incorporation of azide functional groups to create crosslinked electrospun mats for sustained release. This study highlights the potential of 2-azidoethyl acetate derivatives in enhancing drug delivery efficiency (Nada et al., 2019).
Chemical Synthesis and Catalysis
In the field of chemical synthesis, 2-azidoethyl acetate plays a crucial role. For example, research on the Boyer reaction involving 2-azidoethanol and aliphatic aldehyde, under specific catalysis, demonstrates the importance of 2-azidoethyl acetate in synthesizing various chemical compounds. Such studies are pivotal in expanding the scope of synthetic chemistry, offering new pathways for creating diverse molecular structures (Chakraborty et al., 2005).
Polymer Science and Engineering
In polymer science, the use of 2-azidoethyl acetate is explored in the synthesis of functional polymers. Research on the polymerization of azidoethyl methacrylate, for instance, demonstrates the potential of 2-azidoethyl acetate in creating polymers with specific functionalities, such as those required for medical applications or advanced materials engineering (Li et al., 2007).
Click Chemistry in Drug Discovery
Furthermore, 2-azidoethyl acetate finds applications in click chemistry, a modular approach used extensively in drug discovery. The ability to create 1,2,3-triazoles from azides and terminal acetylenes, where 2-azidoethyl acetate can play a role, is particularly impactful in developing new pharmaceutical compounds (Kolb & Sharpless, 2003).
Propriétés
IUPAC Name |
2-azidoethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-4(8)9-3-2-6-7-5/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSFCZBEJOXPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315249 | |
| Record name | 2-Azidoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidoethyl acetate | |
CAS RN |
71879-65-7 | |
| Record name | 2-Azidoethyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71879-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azidoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



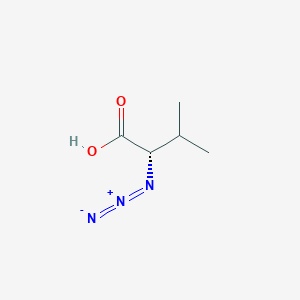

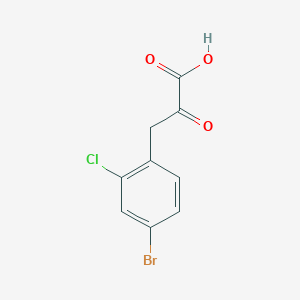



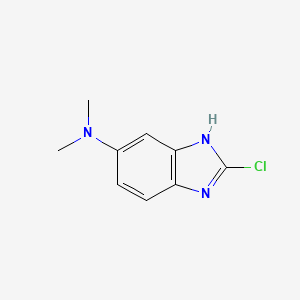
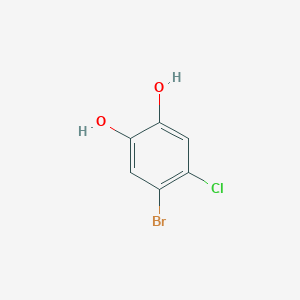

![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
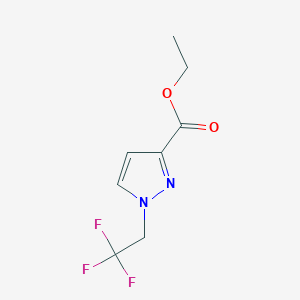
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)
